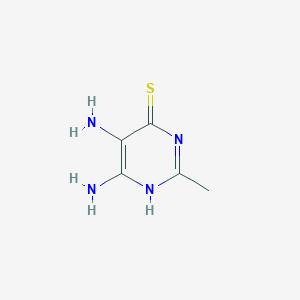
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 140.14 g/mol
CAS Number: 45741-61-5
Métodos De Preparación
Synthetic Routes:: The synthesis of 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione involves several methods. One common approach is the reaction of 2-methyl-4(1H)-pyrimidinone with ammonia or hydrazine. The reaction proceeds as follows:
2-Methyl-4(1H)-pyrimidinone+Ammonia or Hydrazine→this compound
Industrial Production:: The compound can be industrially produced using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactions::
Oxidation: 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione can undergo oxidation reactions.
Reduction: It is also amenable to reduction reactions.
Substitution: Substitution reactions are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles or electrophiles.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield different functional groups, while reduction can lead to modified derivatives.
Aplicaciones Científicas De Investigación
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to nucleic acids and their analogs.
Medicine: Potential therapeutic applications.
Industry: As an intermediate in pharmaceutical synthesis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione stands out due to its unique structure. Similar compounds include other pyrimidines, but this specific derivative has distinct properties.
For further exploration, consult the relevant literature and scientific databases
Propiedades
Número CAS |
61595-49-1 |
|---|---|
Fórmula molecular |
C5H8N4S |
Peso molecular |
156.21 g/mol |
Nombre IUPAC |
5,6-diamino-2-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10) |
Clave InChI |
XQHZSGRHMFXIDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=S)C(=C(N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)

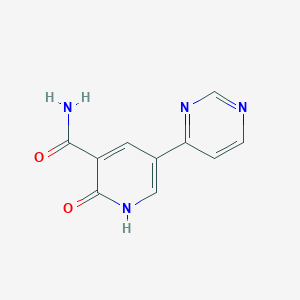
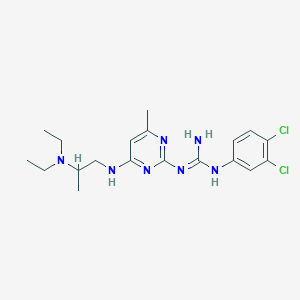
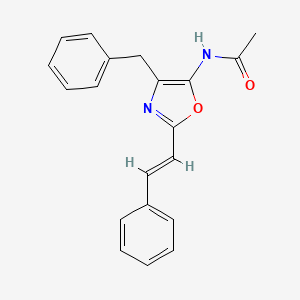
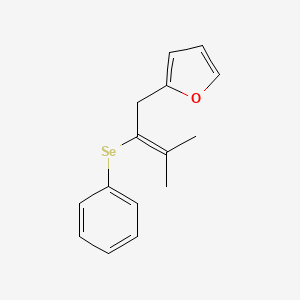

![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)
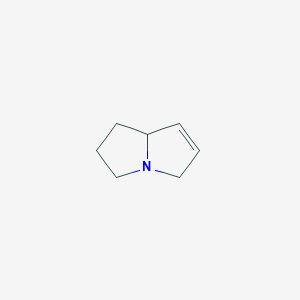
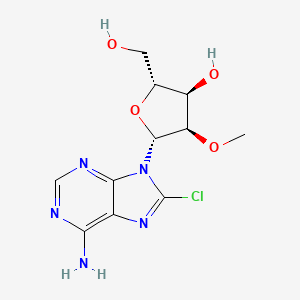
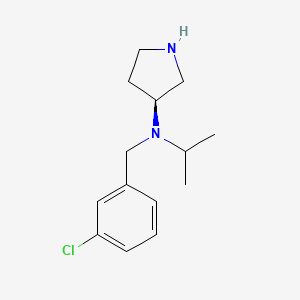
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
